molecular formula C19H23BrN2O4 B14120957 Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate

Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate

Cat. No.: B14120957
M. Wt: 423.3 g/mol
InChI Key: YFJWOYUYUQQGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate is an organic compound with the molecular formula C19H23BrN2O4 and a molecular weight of 423.31 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring and two tert-butyl groups attached to an iminodicarbonate moiety. It is typically found in a yellow oil form .

Preparation Methods

The synthesis of Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate involves the reaction of 7-bromoisoquinoline with di-tert-butyl iminodicarbonate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate undergoes various chemical reactions, including:

Scientific Research Applications

Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes

Mechanism of Action

The mechanism of action of Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoisoquinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that further interact with molecular pathways .

Comparison with Similar Compounds

Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromoisoquinoline and iminodicarbonate groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H23BrN2O4

Molecular Weight

423.3 g/mol

IUPAC Name

tert-butyl N-(7-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-11-13(20)8-7-12(14)9-10-21-15/h7-11H,1-6H3

InChI Key

YFJWOYUYUQQGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.